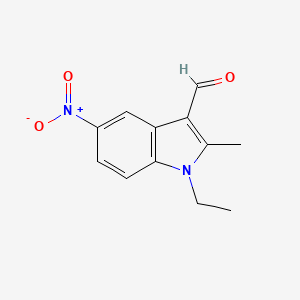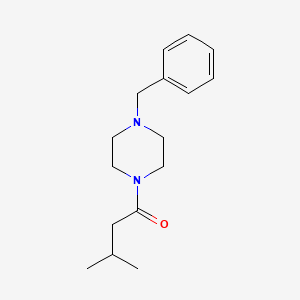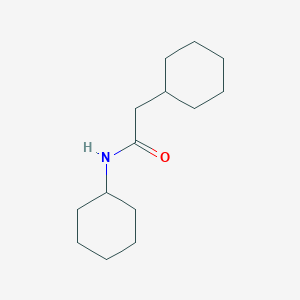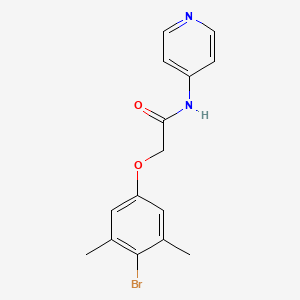
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide, also known as BDP-1, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. BDP-1 belongs to the class of pyridine-containing compounds and has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide is not fully understood. However, it has been proposed that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses. 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has also been found to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has anti-angiogenic effects by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and its anti-cancer and anti-angiogenic properties. However, the limitations of using 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide. One potential direction is to investigate the use of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide in combination with other anti-inflammatory or anti-cancer agents to enhance its therapeutic effects. Another direction is to investigate the potential of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide as a treatment for other diseases such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide and its potential toxicity at high concentrations.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide involves the reaction of 4-bromo-3,5-dimethylphenol with pyridine-4-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide in a pure form.
Applications De Recherche Scientifique
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been extensively studied for its potential use in the treatment of various diseases. In vitro studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-7-13(8-11(2)15(10)16)20-9-14(19)18-12-3-5-17-6-4-12/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZTYUIHARCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

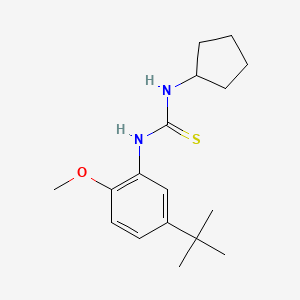

![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)
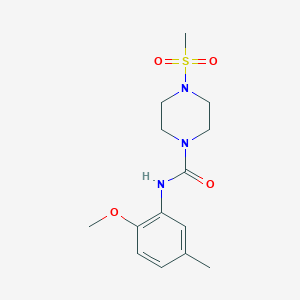
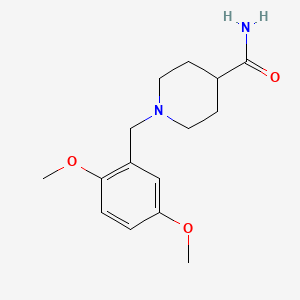
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)
![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)
